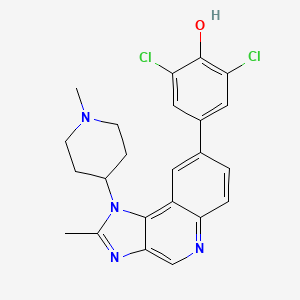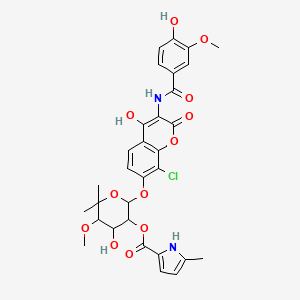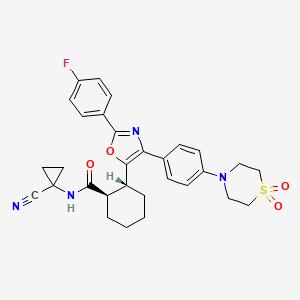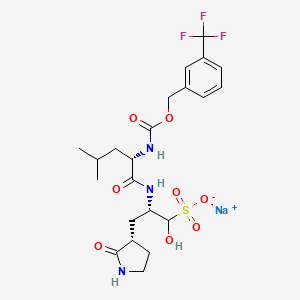
Urea, N-(1'-(2-(dimethylamino)ethyl)-3-(1,1-dimethylethyl)(1,4'-bi-1H-pyrazol)-5-yl)-N'-((1S,4R)-1,2,3,4-tetrahydro-4-((3-((2S)-2-methyl-1-piperidinyl)-1,2,4-triazolo(4,3-a)pyridin-6-yl)oxy)-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 4e, identified by the PubMed ID 35546685, is a synthetic organic compound designed as an inhibitor of the alpha and beta isoforms of p38 mitogen-activated protein kinases (MAPK14 and MAPK11, respectively). This compound was developed for inhalation therapy targeting inflammatory lung diseases .
Preparation Methods
The synthesis of compound 4e involves a rational drug design approach starting from a novel tetrahydronaphthalene series. The synthetic route includes the optimization of structure-activity relationships to enhance potency against p38 alpha and improve ligand-enzyme dissociation kinetics.
Chemical Reactions Analysis
Compound 4e undergoes various chemical reactions, primarily focusing on its interaction with p38 mitogen-activated protein kinases. The compound is designed to inhibit the activity of these kinases, which play a crucial role in inflammatory responses. The major products formed from these reactions include the inhibition of tumor necrosis factor-alpha (TNF-alpha) release, which is a key marker of inflammation .
Scientific Research Applications
Compound 4e has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its anti-inflammatory effects in vitro, demonstrating the ability to inhibit the release of tumor necrosis factor-alpha. This compound has been selected for progression in disease models of asthma and chronic obstructive pulmonary disease (COPD) due to its remarkable efficacy and duration of action .
Mechanism of Action
The mechanism of action of compound 4e involves the inhibition of the alpha and beta isoforms of p38 mitogen-activated protein kinases. By targeting these kinases, the compound effectively reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha. This inhibition leads to a decrease in inflammation and provides therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease .
Comparison with Similar Compounds
Compound 4e is unique in its ability to selectively inhibit the alpha and beta isoforms of p38 mitogen-activated protein kinases while showing minimal activity against other isoforms like p38 gamma and p38 delta. Similar compounds include other p38 MAPK inhibitors, but compound 4e stands out due to its inhalation delivery method and prolonged lung retention, making it particularly effective for treating pulmonary inflammatory diseases .
Would you like more information on any specific section or another compound?
Properties
CAS No. |
1443242-46-3 |
|---|---|
Molecular Formula |
C37H49N11O2 |
Molecular Weight |
679.9 g/mol |
IUPAC Name |
1-[5-tert-butyl-2-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]pyrazol-3-yl]-3-[(1S,4R)-4-[[3-[(2S)-2-methylpiperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]oxy]-1,2,3,4-tetrahydronaphthalen-1-yl]urea |
InChI |
InChI=1S/C37H49N11O2/c1-25-11-9-10-18-46(25)36-42-41-33-17-14-27(24-47(33)36)50-31-16-15-30(28-12-7-8-13-29(28)31)39-35(49)40-34-21-32(37(2,3)4)43-48(34)26-22-38-45(23-26)20-19-44(5)6/h7-8,12-14,17,21-25,30-31H,9-11,15-16,18-20H2,1-6H3,(H2,39,40,49)/t25-,30-,31+/m0/s1 |
InChI Key |
PPZSTJQLZOPKBO-LGXAAPQCSA-N |
Isomeric SMILES |
C[C@H]1CCCCN1C2=NN=C3N2C=C(C=C3)O[C@@H]4CC[C@@H](C5=CC=CC=C45)NC(=O)NC6=CC(=NN6C7=CN(N=C7)CCN(C)C)C(C)(C)C |
Canonical SMILES |
CC1CCCCN1C2=NN=C3N2C=C(C=C3)OC4CCC(C5=CC=CC=C45)NC(=O)NC6=CC(=NN6C7=CN(N=C7)CCN(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S)-4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B10830901.png)
![(2R,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[[4-(4-acetyl-1,4-diazepan-1-yl)-6-(2-thiophen-2-ylethylamino)-1,3,5-triazin-2-yl]-methylamino]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830905.png)

![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
![4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10830917.png)
![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)


![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)


![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

